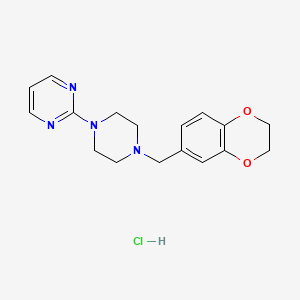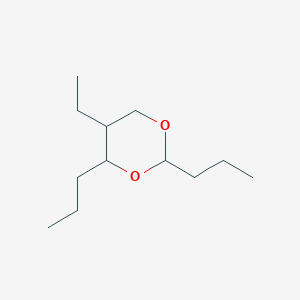
5-Ethyl-2,4-dipropyl-1,3-dioxane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Ethyl-2,4-dipropyl-1,3-dioxane is an organic compound with the molecular formula C12H24O2. It belongs to the class of 1,3-dioxanes, which are six-membered cyclic acetals. This compound is characterized by its two oxygen atoms in the ring and three alkyl substituents: an ethyl group at the 5-position and two propyl groups at the 2- and 4-positions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-2,4-dipropyl-1,3-dioxane typically involves the acetalization of carbonyl compounds with 1,3-propanediol in the presence of an acid catalyst. The reaction is carried out under mild conditions, often using toluenesulfonic acid as a catalyst in refluxing toluene. This allows for the continuous removal of water from the reaction mixture using a Dean-Stark apparatus .
Industrial Production Methods
In industrial settings, the production of 1,3-dioxanes, including this compound, can be achieved using environmentally benign catalysts such as Brønsted-acidic ionic liquids. These catalysts offer high selectivity and efficiency under mild reaction conditions and can be easily separated and recycled .
Analyse Des Réactions Chimiques
Types of Reactions
5-Ethyl-2,4-dipropyl-1,3-dioxane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions with reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK).
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Alkylated derivatives.
Applications De Recherche Scientifique
5-Ethyl-2,4-dipropyl-1,3-dioxane has various applications in scientific research:
Chemistry: Used as a solvent and a reagent in organic synthesis.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of polymers and as an intermediate in the synthesis of other chemicals
Mécanisme D'action
The mechanism of action of 5-Ethyl-2,4-dipropyl-1,3-dioxane involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and van der Waals interactions with these targets, leading to changes in their activity and function. The specific pathways involved depend on the context of its application, such as its role as a solvent or a reagent in chemical reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,4-Dipropyl-5-ethyl-1,3-dioxane
- 1,3-Dioxane,5-ethyl-2,4-dipropyl-
- 2,4-Diisopropyl-5,5-dimethyl-1,3-dioxane
Uniqueness
5-Ethyl-2,4-dipropyl-1,3-dioxane is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its ethyl and propyl groups provide a balance of hydrophobicity and steric hindrance, making it suitable for various applications in organic synthesis and industrial processes .
Propriétés
Numéro CAS |
6413-83-8 |
|---|---|
Formule moléculaire |
C12H24O2 |
Poids moléculaire |
200.32 g/mol |
Nom IUPAC |
5-ethyl-2,4-dipropyl-1,3-dioxane |
InChI |
InChI=1S/C12H24O2/c1-4-7-11-10(6-3)9-13-12(14-11)8-5-2/h10-12H,4-9H2,1-3H3 |
Clé InChI |
GSVCAIJJHANMAI-UHFFFAOYSA-N |
SMILES canonique |
CCCC1C(COC(O1)CCC)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



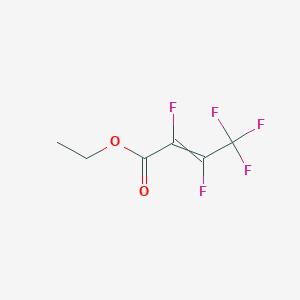

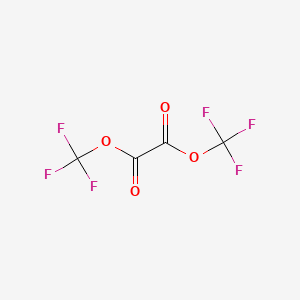


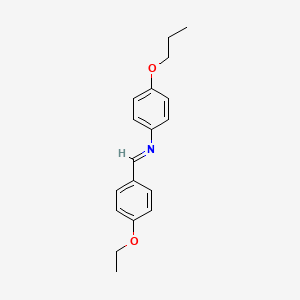
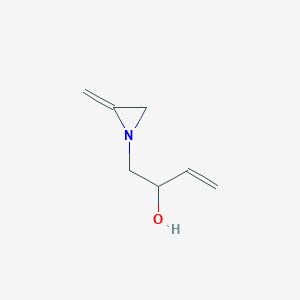

![7-[2-(Piperidin-1-yl)ethyl]-2H,5H-[1,3]dioxolo[4,5-f]indole](/img/structure/B14720283.png)

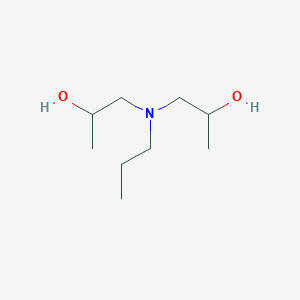
![5-[(2-Oxocyclopentyl)methyl]oxolan-2-one](/img/structure/B14720287.png)
